2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol
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Overview
Description
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenol group substituted with benzylsulfanyl, diethylamino, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing the nitro group to the phenol ring through nitration using nitric acid and sulfuric acid.
Alkylation: Adding the benzylsulfanyl group via a nucleophilic substitution reaction.
Amination: Introducing the diethylamino group through a Mannich reaction, which involves formaldehyde, diethylamine, and the phenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The benzylsulfanyl and diethylamino groups can further modulate the compound’s chemical properties and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]-6-methyl-4-pyrimidinamine
- 6-Benzylsulfanyl-2-methyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one
Uniqueness
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61151-48-2 |
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Molecular Formula |
C19H24N2O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-6-(diethylaminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C19H24N2O3S/c1-3-20(4-2)12-16-10-18(21(23)24)11-17(19(16)22)14-25-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI Key |
UWWQTPAGMABNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)[N+](=O)[O-])CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
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